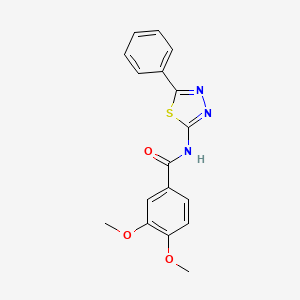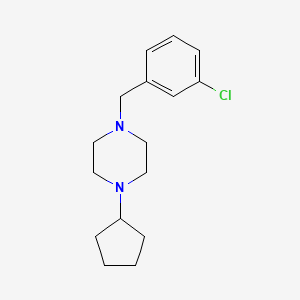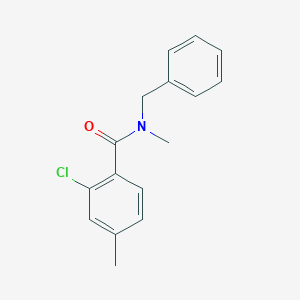
3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamide compounds are often synthesized starting from benzoic acid or its derivatives and amine derivatives .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as potential anticancer agents. Their bioactive properties are linked to the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component of DNA. Consequently, these derivatives can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication . Specifically, 3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide may exhibit cytotoxic effects against cancer cells.
Antimicrobial Properties
Thiadiazole derivatives, including our compound of interest, have demonstrated antimicrobial activity. They show promise against bacteria, fungi, and mycobacteria . Further studies could explore their potential as novel antimicrobial agents.
Analgesic and Antipsychotic Properties
Some thiadiazole derivatives possess analgesic and antipsychotic activities. Research into the specific mechanisms and potential clinical applications is ongoing .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
1,3,4-thiadiazole derivatives are generally known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that the compound may interfere with the DNA replication pathway, leading to downstream effects such as the inhibition of cell replication.
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it’s plausible that this compound could lead to the inhibition of cell replication, potentially leading to cell death.
Action Environment
It’s known that the activity of similar compounds can be influenced by the introduction of various substituents at certain positions in the molecular structure . For example, the introduction of halogens and small alkyls at the 3-phenyl ring slightly enhanced the activity of similar compounds .
properties
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANOKRFIZRRVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)




![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)